molecular formula C10H10Br2O4S B14484536 Dimethyl 3,4-bis(bromomethyl)thiophene-2,5-dicarboxylate CAS No. 64663-84-9

Dimethyl 3,4-bis(bromomethyl)thiophene-2,5-dicarboxylate

Cat. No.: B14484536
CAS No.: 64663-84-9
M. Wt: 386.06 g/mol
InChI Key: FDULIXDGNNEGTH-UHFFFAOYSA-N
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Description

Dimethyl 3,4-bis(bromomethyl)thiophene-2,5-dicarboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of two bromomethyl groups and two ester groups attached to the thiophene ring. It is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 3,4-bis(bromomethyl)thiophene-2,5-dicarboxylate can be synthesized through a multi-step process. One common method involves the bromination of diethyl 3,4-dimethylthiophene-2,5-dicarboxylate using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in an organic solvent like carbon tetrachloride. The reaction typically proceeds under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 3,4-bis(bromomethyl)thiophene-2,5-dicarboxylate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether.

Major Products Formed

    Nucleophilic Substitution: Formation of azido, thiol, or alkoxy derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of diols from the ester groups.

Mechanism of Action

The mechanism of action of dimethyl 3,4-bis(bromomethyl)thiophene-2,5-dicarboxylate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl groups can act as alkylating agents, modifying nucleophilic sites on biomolecules. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, influencing their function.

Comparison with Similar Compounds

Similar Compounds

    Diethyl 3,4-bis(bromomethyl)thiophene-2,5-dicarboxylate: Similar structure but with ethyl ester groups instead of methyl ester groups.

    3,4-Bis(bromomethyl)thiophene: Lacks the ester groups, making it less versatile in certain synthetic applications.

    Dimethyl 3,4-dimethylthiophene-2,5-dicarboxylate: Lacks the bromomethyl groups, resulting in different reactivity.

Uniqueness

Dimethyl 3,4-bis(bromomethyl)thiophene-2,5-dicarboxylate is unique due to the presence of both bromomethyl and ester groups, which provide multiple sites for chemical modification

Properties

CAS No.

64663-84-9

Molecular Formula

C10H10Br2O4S

Molecular Weight

386.06 g/mol

IUPAC Name

dimethyl 3,4-bis(bromomethyl)thiophene-2,5-dicarboxylate

InChI

InChI=1S/C10H10Br2O4S/c1-15-9(13)7-5(3-11)6(4-12)8(17-7)10(14)16-2/h3-4H2,1-2H3

InChI Key

FDULIXDGNNEGTH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=C(S1)C(=O)OC)CBr)CBr

Origin of Product

United States

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